molecular formula C13H16N2O5 B097188 Z-Gly-D-ala-OH CAS No. 19245-97-7

Z-Gly-D-ala-OH

Cat. No.: B097188
CAS No.: 19245-97-7
M. Wt: 280.28 g/mol
InChI Key: CCIBGDNXMPNUHL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Gly-D-ala-OH: N-benzyloxycarbonylglycyl-D-alanine , is a dipeptide compound consisting of glycine and D-alanine. It is widely used in peptide synthesis and serves as a building block for more complex peptides. The presence of the benzyloxycarbonyl (Z) protecting group on the glycine residue makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-D-ala-OH typically involves the following steps:

    Protection of Glycine: Glycine is first protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide to form N-benzyloxycarbonylglycine (Z-Gly-OH).

    Coupling with D-Alanine: The protected glycine is then coupled with D-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions and the use of solid-phase peptide synthesis (SPPS) techniques, which enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Z-Gly-D-ala-OH can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the peptide bond and the formation of glycine and D-alanine.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, which may lead to the formation of corresponding oxides or other oxidation products.

    Substitution: The benzyloxycarbonyl protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free dipeptide Gly-D-ala-OH.

Common Reagents and Conditions:

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under controlled conditions.

    Substitution: Trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM).

Major Products Formed:

    Hydrolysis: Glycine and D-alanine.

    Oxidation: Oxidized derivatives of the dipeptide.

    Substitution: Free dipeptide Gly-D-ala-OH.

Scientific Research Applications

Chemistry: Z-Gly-D-ala-OH is used as a building block in the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and cleavage.

Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving proteases and peptidases. It is also used in the development of peptide-based inhibitors.

Medicine: The compound is explored for its potential therapeutic applications, including the design of peptide-based drugs and prodrugs. It is used in the synthesis of peptide vaccines and diagnostic agents.

Industry: this compound is employed in the production of specialty chemicals and materials. It is used in the development of peptide-based hydrogels and other biomaterials.

Mechanism of Action

The mechanism of action of Z-Gly-D-ala-OH involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for proteases, leading to the cleavage of the peptide bond and the release of glycine and D-alanine. It can also inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Molecular Targets and Pathways:

    Proteases: this compound can be cleaved by proteases such as trypsin and chymotrypsin.

    Receptors: The compound may interact with peptide receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

    Z-Gly-L-ala-OH: This compound is similar to Z-Gly-D-ala-OH but contains L-alanine instead of D-alanine. It is used in similar applications but may exhibit different biological activities due to the stereochemistry of the alanine residue.

    Z-Gly-Gly-OH: This dipeptide contains two glycine residues and is used as a model compound in peptide synthesis and enzymatic studies.

    Z-Gly-Phe-OH: This compound contains phenylalanine instead of alanine and is used in the synthesis of more complex peptides and in studies of enzyme specificity.

Uniqueness: this compound is unique due to the presence of D-alanine, which imparts distinct stereochemical properties and biological activities compared to its L-alanine counterpart. The use of D-alanine can influence the stability, solubility, and enzymatic recognition of the compound.

Properties

IUPAC Name

(2R)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-9(12(17)18)15-11(16)7-14-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIBGDNXMPNUHL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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